5-iodo-1-(4-methoxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione
Overview
Description
5-iodo-1-(4-methoxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-(4-methoxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. The starting materials often include 4-methoxy-3-nitrobenzyl derivatives and pyrimidinedione precursors. The iodination step is usually carried out using iodine or iodinating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, high-throughput reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The iodide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the iodide could produce various substituted pyrimidinediones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of pyrimidinediones are often explored for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
Medicinally, compounds similar to 5-iodo-1-(4-methoxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione are investigated for their antiviral, anticancer, and antibacterial properties.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action for compounds like 5-iodo-1-(4-methoxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro and methoxy groups can participate in hydrogen bonding or electronic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-iodo-2,4(1H,3H)-pyrimidinedione: Lacks the benzyl substituent, offering different reactivity and applications.
1-(4-methoxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione: Similar structure but without the iodine atom, affecting its chemical behavior.
Uniqueness
The presence of both the iodine and the benzyl substituent with methoxy and nitro groups makes 5-iodo-1-(4-methoxy-3-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione unique. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-iodo-1-[(4-methoxy-3-nitrophenyl)methyl]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O5/c1-21-10-3-2-7(4-9(10)16(19)20)5-15-6-8(13)11(17)14-12(15)18/h2-4,6H,5H2,1H3,(H,14,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYXRASKZALTQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(=O)NC2=O)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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